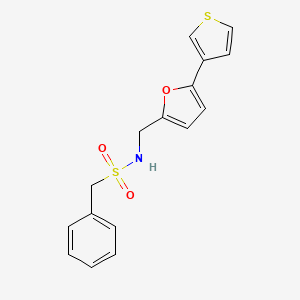
1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H15NO3S2 and its molecular weight is 333.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes both aromatic and heterocyclic components. The presence of the thiophene and furan rings contributes to its unique biochemical interactions.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its biological activity. For example, it can interact with kinases involved in signaling pathways relevant to cancer and inflammation.
- Cell Signaling Modulation : It influences key signaling pathways such as MAPK and PI3K/Akt, affecting cell proliferation, apoptosis, and differentiation.
- Cytotoxicity : Studies have evaluated its cytotoxic effects on different cell lines, revealing varying degrees of cell viability reduction depending on concentration and exposure time.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against several targets:
These values indicate potent inhibition compared to standard inhibitors used in similar assays.
Anti-inflammatory Activity
The compound was also tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced models. Results showed a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokines:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 30 |
| IL-6 | 200 | 40 |
This suggests that the compound may have therapeutic potential in treating inflammatory diseases by modulating immune responses.
Case Studies
- Cancer Treatment : A case study involving human cancer cell lines demonstrated that treatment with the compound led to reduced cell proliferation rates, suggesting its potential as an anticancer agent.
- Neurodegenerative Diseases : Another study indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its neuroprotective properties.
Propriétés
IUPAC Name |
1-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,12-13-4-2-1-3-5-13)17-10-15-6-7-16(20-15)14-8-9-21-11-14/h1-9,11,17H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCFHOHAYWVKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














